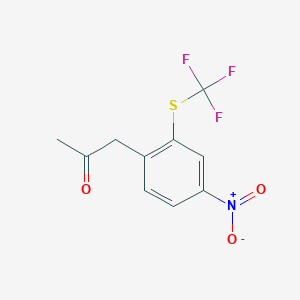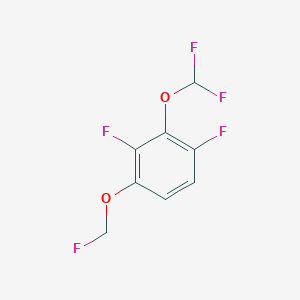
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available fluorinated benzene derivatives. The process typically includes halogenation, methylation, and purification steps to achieve the desired product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
- 1,3-Difluoro-4-(trifluoromethoxy)benzene
- 3,5-Difluoro-4-(trifluoromethoxy)phenol
- 4-Fluoro-3-(trifluoromethoxy)phenol
Comparison: 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene is unique due to the specific arrangement of fluorine atoms and methoxy groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity compared to similar compounds. The presence of multiple fluorine atoms also enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H5F5O2 |
|---|---|
Peso molecular |
228.12 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,3-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-5-2-1-4(10)7(6(5)11)15-8(12)13/h1-2,8H,3H2 |
Clave InChI |
YJJTWMKDXMHOPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OCF)F)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


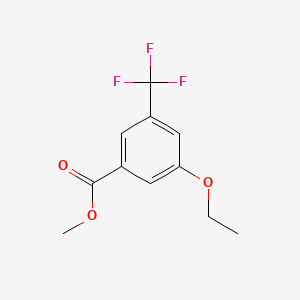
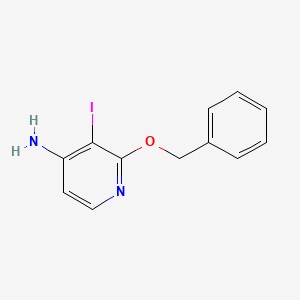
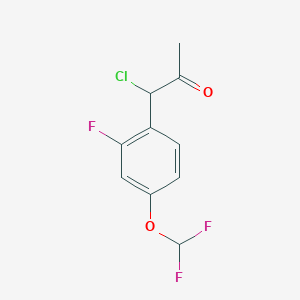
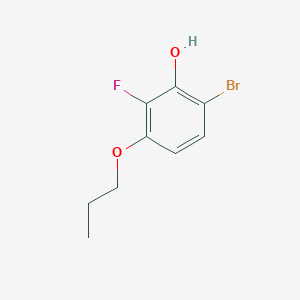
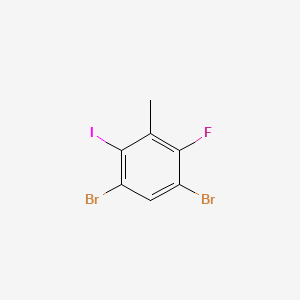

![Imidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B14039045.png)
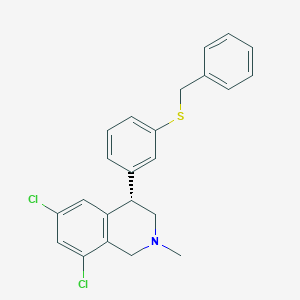
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
